molecular formula C20H26N4OS B2853244 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine CAS No. 2309727-32-8

4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine

Cat. No.: B2853244
CAS No.: 2309727-32-8
M. Wt: 370.52
InChI Key: QBAIVBPUVDYSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its intricate structure, which includes a cyclopropyl group, a piperidine ring, and a cyclopenta[c]pyridazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is followed by further functionalization steps to introduce the piperidine and thiazole rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazole ring, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another compound with a similar core structure but different functional groups.

    2,3-Cyclopentenopyridine: A simpler analog with a cyclopentene ring fused to a pyridine ring.

Uniqueness

4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine is unique due to its combination of a cyclopropyl group, a piperidine ring, and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-cyclopropyl-4-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c1-2-16-10-19(23-22-18(16)3-1)25-12-14-6-8-24(9-7-14)11-17-13-26-20(21-17)15-4-5-15/h10,13-15H,1-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAIVBPUVDYSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)OCC3CCN(CC3)CC4=CSC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.